2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Description
The compound “2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives can be synthesized through a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Other strategies for their synthesis in racemic or enantiomerically pure form have also been described .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves several functional groups . The structure is based on a core motif of 2-amino-3-cyano-4H-chromenes . Due to their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are typically catalyzed by various types of catalysts . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their complex molecular structure . They have orthogonal functional groups, which can influence their reactivity and stability .Future Directions
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-24-14-7-6-12(9-15(14)25-5-2)17-13(10-21)19(22)27-16-8-11(3)26-20(23)18(16)17/h6-9,17H,4-5,22H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYOEMVAKMIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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